4-Methyltrityl chloride

説明

Contextual Significance in Synthetic Organic Chemistry

The importance of 4-Methyltrityl chloride in synthetic organic chemistry lies in its ability to provide robust yet selectively removable protection for key functional groups. In the intricate process of synthesizing complex molecules like peptides or pharmaceuticals, chemists must be able to modify one part of a molecule while leaving other reactive sites untouched. numberanalytics.comwikipedia.org The Mtt group serves this purpose effectively for amines, alcohols, and thiols. chemimpex.com

Its application is particularly prominent in solid-phase peptide synthesis (SPPS), where it is used to protect the side chains of certain amino acids, such as asparagine (Asn) and glutamine (Gln), as well as histidine (His) and cysteine (Cys). rsc.orgnih.govpeptide.com The Mtt group's stability to the basic conditions used for Fmoc group removal and lability to mild acidic conditions allows for a strategic, orthogonal deprotection scheme. This means the Mtt group can be removed to allow for specific modifications at its position while other acid-labile groups on the peptide remain intact. peptide.com For instance, it can be cleaved using a dilute solution of trifluoroacetic acid (TFA) in DCM.

The utility of Mtt-Cl extends to its resin-bound form, this compound resin, which serves as a solid support in SPPS and other organic syntheses, facilitating the creation of complex molecules with high purity. chemimpex.com The controlled reactivity and selective cleavage of the Mtt group enhance the efficiency and yield of complex synthetic pathways, making it a valuable reagent in pharmaceutical development and materials science. chemimpex.com

Evolution of Protecting Group Strategies in Organic Synthesis

The concept of protecting functional groups dates back to the early days of organic chemistry but became a standard and indispensable strategy in the mid-20th century. numberanalytics.com The core idea is to achieve chemoselectivity in reactions involving multifunctional compounds. wikipedia.org Early strategies were often straightforward but could be harsh, limiting the scope of their application.

The evolution of protecting group strategies has been driven by the increasing complexity of synthetic targets, such as natural products, and the demand for greater efficiency and sustainability. numberanalytics.comresearchgate.net A major advancement was the development of "orthogonal" protecting groups. organic-chemistry.org This strategy employs multiple protecting groups in a single molecule, each of which can be removed by a specific set of reagents without affecting the others. rsc.orgorganic-chemistry.org For example, in peptide synthesis, the use of the base-labile Fmoc group for the N-terminus and acid-labile groups like tert-butoxycarbonyl (Boc) or trityl-based groups for side chains allows for selective deprotection at different stages of the synthesis. organic-chemistry.orgtcichemicals.com

In recent years, the field has seen the emergence of novel protecting groups that can be removed under even milder and more specific conditions, such as through the action of light (photolabile groups) or electrochemical methods. numberanalytics.com Furthermore, there is a growing emphasis on "protecting-group-free" synthesis, which aims to design synthetic routes that avoid the need for protection and deprotection steps altogether, thereby increasing step-economy and reducing waste. researchgate.net This approach relies on developing highly selective reagents and reaction conditions. Despite this trend, protecting groups, including this compound, remain a cornerstone of modern organic synthesis, enabling the construction of molecules that would otherwise be inaccessible. numberanalytics.comnumberanalytics.com

Historical Development of Trityl-Based Protecting Groups

The triphenylmethyl (trityl, Tr) group was one of the first protecting groups to be widely used in organic synthesis, particularly for the 5'-hydroxyl function of nucleosides in the mid-20th century. glenresearch.comumich.edu Its utility stemmed from the stability of the trityl cation formed upon acid-catalyzed cleavage, a stability conferred by the resonance delocalization of the positive charge across the three phenyl rings. glenresearch.com

The breakthrough in the application of trityl groups came from the work of H.G. Khorana's group, who discovered that adding electron-donating methoxy (B1213986) substituents to the phenyl rings significantly increased the acid lability of the protecting group. umich.edu This led to the development of the 4-monomethoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups. umich.edu Each methoxy group increased the rate of acidic hydrolysis approximately tenfold, allowing for much milder deprotection conditions, typically using 80% aqueous acetic acid. umich.edu This fine-tuning of reactivity was crucial for the synthesis of sensitive molecules like oligonucleotides. glenresearch.com

The 4-Methyltrityl (Mtt) group is a logical extension of this developmental history. The methyl group on one of the phenyl rings acts as a mild electron-donating group, making the Mtt group more acid-labile than the parent trityl group, but generally more stable than the MMT or DMT groups. nih.govpeptide.com This intermediate lability provides a valuable orthogonal option in complex syntheses where multiple acid-sensitive groups are present. peptide.com For example, the Mtt group can be cleaved under conditions that leave more robust acid-labile groups, like Boc, intact. This hierarchical deprotection capability has solidified the position of Mtt-Cl and other trityl derivatives as indispensable tools in the synthetic chemist's arsenal, with ongoing research exploring further modifications, such as the development of trityl-based photolabile protecting groups. acs.orgnih.govresearchgate.net

Table 2: Comparison of Trityl-Based Protecting Groups

| Protecting Group | Abbreviation | Relative Acid Lability |

|---|---|---|

| Trityl | Tr | Low |

| 4-Methyltrityl | Mtt | Moderate |

| 4-Methoxytrityl | MMT | High |

| 4,4'-Dimethoxytrityl | DMT | Very High |

Relative lability is a general trend and can be influenced by specific substrate and reaction conditions. peptide.com

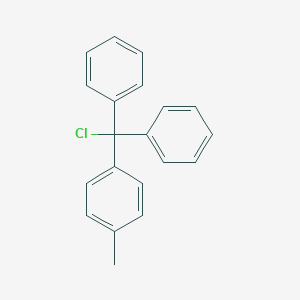

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[chloro(diphenyl)methyl]-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTZFAOGDXUYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401468 | |

| Record name | 4-METHYLTRITYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23429-44-9 | |

| Record name | 4-METHYLTRITYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyltrityl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyltrityl Chloride

Advanced Synthetic Pathways for 4-Methyltrityl Chloride Derivatives

The synthesis of this compound typically begins with the chlorination of 4-methyltriphenylmethanol. While specific, detailed procedures are often proprietary, the general approach involves the use of a chlorinating agent in an inert solvent.

Optimization of Reaction Conditions for Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, solvent, and the choice of chlorinating agent. Industrial-scale production often employs automated systems for precise control over reagent mixing and temperature to ensure batch-to-batch consistency and high yields, which can range from 70-85% after optimization in analogous syntheses. Low temperatures, typically between 0 and 5°C, are favored to minimize the formation of side products. The reaction is generally carried out under an inert atmosphere, such as nitrogen, to prevent hydrolysis of the product by atmospheric moisture.

A study on the mechanochemical Tsuji-Trost allylation, though not directly on Mtt-Cl synthesis, highlights modern approaches to optimizing reaction conditions that could be applicable. researchgate.net This solvent-free method demonstrates high efficiency and reduced reaction times, showcasing a move towards more environmentally benign synthetic protocols. researchgate.net Similarly, research into the microwave-assisted synthesis of other organic compounds has shown that optimizing power and time can lead to significant increases in product yield, reaching up to 97% in some cases. ujmm.org.ua These advanced methodologies suggest potential avenues for further optimizing the synthesis of this compound.

Comparative Analysis of Chlorinating Agents in this compound Synthesis

The selection of a chlorinating agent is a critical factor influencing the efficiency of the synthesis of this compound from 4-methyltriphenylmethanol. Commonly used chlorinating agents for this type of transformation include thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃). justdial.com

| Chlorinating Agent | Chemical Formula | Key Characteristics |

| Thionyl Chloride | SOCl₂ | A widely used and effective chlorinating agent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify purification. |

| Phosphorus Trichloride | PCl₃ | Another standard chlorinating agent for converting alcohols to alkyl chlorides. |

| Methanesulfonyl Chloride | MsCl | While not as common for this specific synthesis, it has been used in the preparation of structurally related compounds. |

| Acetyl Chloride | Has been employed for the regeneration of polystyrene trityl chloride from the corresponding alcohol. acs.org |

The choice between these agents often depends on factors such as cost, availability, and the specific requirements of the synthesis, including the desired purity of the final product. For instance, in the regeneration of trityl resins, thionyl chloride is noted as a cost-effective option compared to more expensive reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) (TEOTFB). acs.orgacs.org

Purification and Characterization Techniques in this compound Synthesis

Following the synthesis, purification of this compound is essential to achieve the high purity required for its applications, particularly in peptide synthesis.

Chromatographic Purification Methodologies

Column chromatography is a standard method for purifying this compound. Silica gel is typically used as the stationary phase, and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (commonly in a 9:1 ratio), is employed to separate the desired product from polar impurities. In some applications, this compound resin is itself used as a support material in chromatography to aid in the purification of other chemical compounds. netascientific.comchemimpex.com

Recrystallization Protocols for Enhanced Purity

Recrystallization is another key technique for obtaining high-purity this compound. After initial purification, the compound can be dissolved in a suitable solvent, such as hexane, and then crystallized by cooling to a low temperature, for example, -20°C. This process yields crystalline Mtt-Cl with a purity often exceeding 99%. The melting point of the purified compound is typically in the range of 112–114°C.

Regeneration and Recycling Strategies for Trityl Protecting Groups

The trityl group and its derivatives, including 4-Methyltrityl, are widely used as protecting groups in solid-phase synthesis. acs.orgacs.org The ability to regenerate and recycle the trityl-functionalized resin is an important consideration for both economic and environmental reasons, especially in large-scale applications. acs.orgresearchgate.net

After a protected molecule is cleaved from a trityl resin, the resin-bound trityl cation remains. google.com This can be converted back to the trityl alcohol (Tr-OH) by treatment with a dilute base. google.com The trityl alcohol resin can then be reactivated to the trityl chloride form using a chlorinating agent. acs.org Thionyl chloride is a commonly used and mild reagent for this purpose. researchgate.netscispace.com

Recovery of Triarylmethyl Halide Protecting Groups from Oligonucleotide Synthesis Effluents

A general process for the recovery of triarylmethyl groups from the acidic waste streams of oligonucleotide synthesis has been developed. google.com This process involves the collection and neutralization of the acidic effluent, leading to the precipitation of the corresponding triarylmethyl alcohol. This alcohol can then be isolated and subsequently converted back into the active triarylmethyl halide, such as the chloride, for reuse.

The recovery process can be summarized in the following steps, based on the established procedure for DMT recovery, which is analogous for the 4-methyltrityl group:

Collection of Effluent: The acidic waste stream containing the cleaved 4-methyltrityl cation is collected from the deblocking steps of the automated oligonucleotide synthesizer. google.com

Concentration: The collected solution is concentrated to remove the volatile solvent, typically dichloromethane (B109758) (DCM). google.com

Neutralization and Precipitation: The resulting residue is dissolved in a suitable solvent like methanol, and a base, such as aqueous sodium hydroxide, is added. This neutralizes the acid and causes the precipitation of 4-methyltrityl alcohol. google.com

Isolation: The precipitated 4-methyltrityl alcohol is isolated by filtration.

Conversion to this compound: The recovered 4-methyltrityl alcohol is then reacted with a chlorinating agent, such as acetyl chloride or thionyl chloride, to regenerate this compound. google.com

Table 1: Generalized Process for the Recovery of Triarylmethyl Groups from Oligonucleotide Synthesis Effluents

| Step | Description | Key Reagents |

| 1 | Collection of acidic waste stream from deblocking cycles. | Dichloroacetic acid (DCA) in Dichloromethane (DCM) |

| 2 | Concentration of the effluent under vacuum. | - |

| 3 | Dissolution of the residue and precipitation of the alcohol. | Methanol, Sodium Hydroxide (aqueous) |

| 4 | Isolation of the precipitated triarylmethyl alcohol. | Filtration |

| 5 | Conversion of the alcohol back to the triarylmethyl chloride. | Acetyl chloride or Thionyl chloride |

This table is a generalized representation based on the recovery process for analogous triarylmethyl groups. google.com

Mechanistic Investigations of Trityl Resin Activation and Reuse

In solid-phase synthesis, this compound is often employed as a linker attached to a polymer support, such as a 2-chlorotrityl chloride (CTC) resin. nih.govunirioja.es The reactivity and loading capacity of this resin are critical for the successful synthesis of peptides and other molecules. nih.govnih.gov However, the trityl chloride functionality on the resin is sensitive to moisture and can be hydrolyzed to the inactive trityl alcohol form. nih.govnih.govpeptide.com Therefore, activation of the resin is often necessary before its use.

Mechanistic studies have focused on the efficient conversion of the trityl alcohol back to the active trityl chloride on the solid support. This is typically achieved by treating the resin with a chlorinating agent, with thionyl chloride (SOCl₂) being a commonly used and effective reagent. nih.govnih.gov The reaction proceeds via the conversion of the hydroxyl group of the resin-bound trityl alcohol into a chlorosulfite intermediate, which then decomposes to yield the desired trityl chloride and sulfur dioxide gas.

The efficiency of this activation process has been shown to be dependent on the reaction conditions, such as the concentration of the chlorinating agent and the reaction time. nih.govnih.gov Optimized procedures aim to achieve high levels of activation while minimizing potential side reactions or degradation of the resin.

Furthermore, the ability to regenerate and reuse the trityl resin after cleavage of the synthesized product is a key aspect of sustainable solid-phase synthesis. nih.govacs.orgacs.org After the desired molecule is cleaved from the resin, the support is left with trityl alcohol or ether functionalities. A reactivation step, as described above, can convert these back to the active chloride form, allowing the resin to be used for subsequent syntheses. Studies have demonstrated that reused resin can exhibit comparable performance to fresh resin. nih.govnih.gov

Table 2: Activation of 2-Chlorotrityl Chloride (2-CTC) Resin with Thionyl Chloride (SOCl₂) in Dichloromethane (DCM)

| SOCl₂ Concentration (% in DCM) | Activation Time (minutes) | Achieved Activation (%) |

| 2% | 60 | up to 44% |

| 25% | 5 | up to 80% |

Data from studies on the optimization of 2-CTC resin activation. nih.govnih.gov

Table 3: Recycling of Trityl Resin for the Synthesis of 2,2-diphenylethanol

| Cycle | Yield (%) |

| 1 | 88 |

| 2 | 79 |

| 3 | 61 |

Data from a study on the recycling of a trityl resin. acs.org

These investigations into the activation and reuse of trityl resins provide valuable insights into optimizing solid-phase synthesis protocols, leading to increased efficiency, reduced costs, and a lower environmental impact.

Mechanistic and Reactivity Studies of 4 Methyltrityl Chloride

Formation of the 4-Methyltrityl Cation and its Stabilization

The reactivity of 4-methyltrityl chloride (Mtt-Cl) is fundamentally linked to its capacity to form a stabilized carbocation, the 4-methyltrityl cation. This process occurs through the heterolytic cleavage of the carbon-chlorine bond. The formation of this cation is a key step that precedes its reactions with various nucleophiles.

The stability of the 4-methyltrityl cation is a result of several contributing factors:

Resonance Stabilization : The positive charge on the central carbon atom is extensively delocalized across the three phenyl rings through resonance. This distribution of charge significantly stabilizes the cation.

Inductive Effect : The methyl group at the para position of one of the phenyl rings exerts a positive inductive effect (+I). This electron-donating characteristic further helps to stabilize the positive charge on the carbocation. justdial.com

Steric Factors : The bulky nature of the three phenyl rings surrounding the central carbon atom also plays a role in its reactivity profile. justdial.com

The formation of the 4-methyltrityl cation can be visually observed in acidic solutions, where it often produces an intense yellow color. researchgate.net This stabilized carbocation is what makes the 4-methyltrityl group a highly effective protecting group in organic synthesis, particularly in the synthesis of complex molecules like peptides and oligonucleotides. justdial.com

Nucleophilic Substitution Reactions with this compound

This compound readily undergoes nucleophilic substitution reactions with a variety of compounds, including amines, alcohols, and thiols. These reactions are typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the hydrochloric acid that is formed as a byproduct. rsc.org The general mechanism involves the attack of the nucleophile on the electrophilic central carbon of the this compound, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

This compound is frequently used to protect the amino groups of amino acids and peptides. chemimpex.comlookchem.com This protection strategy is common in solid-phase peptide synthesis (SPPS). The reaction involves treating the amine with this compound in the presence of a base like DIPEA in a solvent such as dichloromethane (B109758) (DCM). sigmaaldrich.com This results in the formation of a stable N-(4-methyltrityl) derivative. The bulky Mtt group effectively shields the amine from participating in subsequent chemical transformations. chemguide.co.uk

Table 1: Examples of Nucleophilic Substitution Reactions with Amines

| Amine Substrate | Reagents | Product | Application |

| Lysine (B10760008) side chain | Mtt-Cl, DIPEA, DCM | N-ε-(4-methyltrityl)-lysine | Peptide synthesis, synthesis of branched peptides researchgate.netadvancedchemtech.com |

| Asparagine side chain | Mtt-Cl, Base | N-β-(4-methyltrityl)-asparagine | Solid-phase peptide synthesis nih.gov |

| Glutamine side chain | Mtt-Cl, Base | N-γ-(4-methyltrityl)-glutamine | Solid-phase peptide synthesis nih.gov |

| Ethylenediamine | Mtt-Cl, TEA | N-(4-methyltrityl)-ethylenediamine | PNA synthesis rsc.org |

This table is generated based on available data and may not be exhaustive.

The hydroxyl groups of alcohols, including those in sugars and other sensitive molecules, can be selectively protected using this compound. chemimpex.comguidechem.comresearchgate.net The reaction conditions are similar to those used for amines, typically involving a base like pyridine (B92270) or DBU in a suitable solvent. glycopep.com The resulting 4-methyltrityl ether is stable under various reaction conditions but can be cleaved when desired. chemimpex.com The choice of base and solvent can be optimized to achieve high yields and selectivity, especially when dealing with molecules containing multiple hydroxyl groups. researchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions with Alcohols

| Alcohol Substrate | Reagents | Product | Application |

| Primary Alcohols | Mtt-Cl, Pyridine, THF | O-(4-methyltrityl)-alcohol | General protection of primary alcohols glycopep.com |

| Benzyl (B1604629) Alcohol | Mtt-Cl, Catalyst, DCM/Acetonitrile | O-(4-methyltrityl)-benzyl ether | Selective protection researchgate.net |

| Phenols | Mtt-Cl, Pyridine, THF | O-(4-methyltrityl)-phenol | Protection of phenolic hydroxyl groups glycopep.com |

This table is generated based on available data and may not be exhaustive.

This compound is also an effective protecting group for the thiol functional group in cysteine residues during peptide synthesis. ucl.ac.ukresearchgate.net The protection is achieved by reacting the thiol with Mtt-Cl in the presence of a base like DIPEA. sigmaaldrich.com The resulting S-(4-methyltrityl)cysteine is stable to the basic conditions often used in Fmoc-based solid-phase peptide synthesis but can be readily removed under mild acidic conditions. ucl.ac.ukrsc.org This orthogonality allows for the selective deprotection of the cysteine side chain for subsequent modifications, such as disulfide bond formation. researchgate.net

Table 3: Examples of Nucleophilic Substitution Reactions with Thiols

| Thiol Substrate | Reagents | Product | Application |

| Cysteine side chain | Mtt-Cl, DIPEA, DCM | S-(4-methyltrityl)-cysteine | Peptide synthesis, protein chemistry sigmaaldrich.comucl.ac.ukrsc.org |

This table is generated based on available data and may not be exhaustive.

Acid-Labile Deprotection Mechanisms and Conditions

A key advantage of the 4-methyltrityl protecting group is its lability under acidic conditions. researchgate.net The cleavage mechanism involves the protonation of the protected functional group (e.g., ether, amine, or thioether), followed by the departure of the stable 4-methyltrityl cation. This cation is typically quenched by a scavenger, such as triisopropylsilane (B1312306) (TIS), to prevent side reactions. researchgate.net The hyperlability of the Mtt group allows for its selective removal in the presence of other acid-labile protecting groups like Boc. ug.edu.pl

The 4-methyltrityl group can be efficiently cleaved under very mild acidic conditions, which is particularly beneficial when working with sensitive substrates. A commonly used reagent for this purpose is a 1% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). researchgate.net This reagent allows for the selective deprotection of the Mtt group while leaving other protecting groups, such as the Fmoc group, intact.

The deprotection is often carried out by treating the protected substrate with the 1% TFA in DCM solution, sometimes with repeated treatments, until the characteristic yellow color of the trityl cation is no longer observed. researchgate.net The addition of a scavenger like triisopropylsilane (TIS) is recommended to capture the released 4-methyltrityl cation and prevent its reattachment to the substrate or other nucleophilic sites. researchgate.net Other mild acidic cocktails, such as acetic acid/trifluoroethanol/DCM, have also been employed for the selective cleavage of the Mtt group. researchgate.netug.edu.pl

Role of Scavengers in Deprotection Efficiency

The deprotection of the 4-methyltrityl (Mtt) group, typically achieved under mild acidic conditions, generates a stable 4-methyltrityl cation. While the stability of this cation is key to the protecting group's function, it can also lead to undesired side reactions if not properly managed. The released carbocation is a reactive electrophile that can re-attach to the deprotected functional group or alkylate other nucleophilic residues within a peptide sequence, such as tryptophan, methionine, or cysteine. researchgate.netthermofisher.com To prevent these side reactions and ensure high deprotection efficiency, scavengers are included in the cleavage cocktail. researchgate.nettotal-synthesis.com

Scavengers are nucleophilic compounds that react with and "trap" the liberated trityl cations. total-synthesis.com A commonly used and highly effective scavenger in this context is triisopropylsilane (TIS). researchgate.netnih.gov In the presence of acid, TIS acts as a hydride donor, irreversibly reducing the 4-methyltrityl cation. nih.gov This process drives the deprotection equilibrium towards the desired product and prevents deleterious side reactions. nih.gov The absence of a scavenger can lead to unwanted alkylation of the peptide product, particularly affecting tryptophan residues. researchgate.net

The choice and concentration of scavengers are critical and depend on the specific amino acid composition of the peptide and the other protecting groups present. For instance, in addition to TIS, other scavengers like water, phenol, anisole, and ethanedithiol (EDT) have been studied. nih.govsigmaaldrich.com EDT is particularly effective in preventing acid-catalyzed oxidation of tryptophan and can assist in the removal of certain trityl-based protecting groups from cysteine. sigmaaldrich.com The use of scavengers is a standard and essential practice to achieve clean and efficient deprotection of the Mtt group, thereby maximizing the yield of the target molecule.

Comparative Reactivity and Stability Profiles with Related Trityl Groups

The reactivity and stability of the 4-methyltrityl (Mtt) group are best understood in comparison to other members of the trityl family, such as 2-chlorotrityl and the parent triphenylmethyl (trityl) group. These comparisons are crucial for selecting the appropriate protecting group strategy in complex chemical syntheses, particularly in solid-phase peptide synthesis (SPPS).

This compound vs. 2-Chlorotrityl Chloride

The 4-methyltrityl (Mtt) and 2-chlorotrityl (2-Cl-Trt) groups exhibit significant differences in their reactivity and stability, primarily due to the electronic effects of their respective substituents on the triphenylmethyl core. The 2-chloro substituent in 2-chlorotrityl chloride provides enhanced stability to the linkage with a solid support resin under the acidic conditions used for Mtt deprotection. researchgate.net This difference in acid lability is a key factor in their application.

The Mtt group is designed for its high acid sensitivity, allowing for its removal under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). rsc.org In contrast, the linkage to a 2-chlorotrityl resin is more robust and requires stronger acidic conditions for cleavage, though still considered mild compared to final peptide cleavage from standard resins like Wang or Rink Amide. researchgate.netappliedpolytech.com This allows for the selective removal of the Mtt group while the peptide remains attached to a 2-chlorotrityl resin. peptide.com The high steric hindrance of the 2-chlorotrityl group also effectively prevents racemization during the attachment of the first amino acid to the resin. appliedpolytech.com

| Feature | 4-Methyltrityl (Mtt) | 2-Chlorotrityl (2-Cl-Trt) |

| Relative Acid Lability | Higher | Lower |

| Typical Deprotection | 1% TFA in DCM rsc.org | Mild acids like AcOH/TFE/DCM researchgate.netksyun.com |

| Resin Stability | Less stable to acid | More stable to mild acid |

| Primary Use | Side-chain protection | Linker for solid-phase synthesis researchgate.net |

This compound vs. Triphenylmethyl Chloride

The primary difference between 4-methyltrityl (Mtt) chloride and its parent compound, triphenylmethyl (trityl) chloride, lies in the increased acid lability conferred by the 4-methyl group. The electron-donating nature of the methyl group helps to stabilize the resulting carbocation formed during acid-catalyzed cleavage, thus facilitating the deprotection process under milder conditions.

Deprotection of the Mtt group can be achieved with 1% TFA, whereas the standard trityl (Trt) group typically requires 3-5% TFA for efficient removal. This enhanced sensitivity makes the Mtt group particularly useful for protecting the side chains of amino acids like asparagine, glutamine, and histidine, where a more labile protecting group is advantageous. thermofisher.comscispace.com The general order of acid lability among these related groups is Trt < Mtt. peptide.com Furthermore, the 4-methyl group in Mtt-Cl can lead to reduced steric hindrance compared to the unsubstituted trityl group, which may improve coupling efficiency in some synthetic contexts.

| Feature | 4-Methyltrityl (Mtt) Chloride | Triphenylmethyl (Trt) Chloride |

| Substituent Effect | Electron-donating methyl group | Unsubstituted |

| Acid Lability | More labile | Less labile |

| Deprotection Condition | ~1% TFA | ~3-5% TFA |

| Cation Stability | More stable cation | Less stable cation |

Orthogonality with Other Protecting Groups (e.g., Fmoc, Boc, Alloc)

A key advantage of the 4-methyltrityl (Mtt) group in chemical synthesis is its orthogonality with other commonly used protecting groups. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using specific, non-interfering chemical conditions. iris-biotech.de This principle is fundamental to the synthesis of complex molecules like peptides, where multiple functional groups must be masked and unmasked in a controlled sequence. peptide.comiris-biotech.de

The Mtt group is a cornerstone of the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). iris-biotech.de

Fmoc (9-fluorenylmethoxycarbonyl): This base-labile protecting group, used for the α-amino group of amino acids, is removed with a piperidine (B6355638) solution. The Mtt group is completely stable to these basic conditions. iris-biotech.de

Boc (tert-butyloxycarbonyl) and other t-butyl-based groups: These are typically used for side-chain protection and are removed with strong acid (e.g., >50% TFA) during the final cleavage from the resin. researchgate.netiris-biotech.de The Mtt group can be selectively cleaved using very mild acid (e.g., 1% TFA) without affecting Boc or t-butyl ethers and esters. researchgate.net

Alloc (allyloxycarbonyl): This protecting group is removed by palladium-catalyzed reactions. researchgate.netsigmaaldrich.com The Mtt group is stable to these conditions, allowing for an additional level of orthogonal protection. This three-dimensional orthogonality (base-labile Fmoc, mildly acid-labile Mtt, and metal-catalyzed Alloc removal) enables the synthesis of highly complex, branched, or cyclized peptides. researchgate.net

The strategic use of the Mtt group in combination with these other protecting groups allows for precise chemical manipulations, such as on-resin cyclization or side-chain modification. sigmaaldrich.com

| Protecting Group | Removal Condition | Stability of Mtt Group | Orthogonal? |

| Fmoc | 20% Piperidine in DMF iris-biotech.de | Stable | Yes |

| Boc / tBu | >50% TFA researchgate.netiris-biotech.de | Labile (Mtt is more labile) | Quasi-orthogonal (selective removal of Mtt possible) |

| Alloc | Pd(PPh₃)₄ / Scavenger researchgate.netsigmaaldrich.com | Stable researchgate.net | Yes |

Applications of 4 Methyltrityl Chloride in Advanced Organic Synthesis

Protective Group Chemistry in Multi-Step Organic Synthesis

In the multi-step synthesis of complex organic molecules, the strategic use of protecting groups is paramount to prevent unwanted side reactions. guidechem.comlookchem.com 4-Methyltrityl chloride (Mtt-Cl) serves as a key reagent in this domain, offering selective protection for various functional groups. chemimpex.com

Selective Protection of Functional Groups

The Mtt group is primarily employed to protect nucleophilic functional groups such as amines, alcohols, and thiols. chemimpex.com The reaction involves the substitution of the chlorine atom in Mtt-Cl by the nucleophile, forming a stable protected derivative. This protection is crucial as it allows chemists to perform reactions on other parts of the molecule without affecting the protected group. The Mtt group's stability under basic conditions makes it compatible with a range of reaction conditions.

Role in Peptide and Protein Chemistry

The synthesis of peptides and proteins with specific sequences is a cornerstone of modern biochemistry and pharmaceutical development. lookchem.comrsc.org this compound has a significant role in this field, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS). lookchem.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies

SPPS is a technique where a peptide chain is assembled step-by-step while one end is attached to a solid support or resin. ucl.ac.ukpeptide.com This method simplifies the purification process as excess reagents and by-products can be washed away after each step. peptide.com The success of SPPS relies heavily on the use of protecting groups to prevent unwanted reactions at the various functional groups of the amino acid building blocks. peptide.comiris-biotech.de

Protection of Amino Groups in SPPS

In SPPS, the α-amino group of the incoming amino acid is temporarily protected to prevent self-polymerization. peptide.com While the fluorenylmethyloxycarbonyl (Fmoc) group is the most common protecting group for the α-amino group, the Mtt group finds its application in protecting the side-chain amino groups of certain amino acids like lysine (B10760008) and ornithine. ug.edu.pl The Mtt group is preferred for the ω-amino group of these amino acids due to its electron-rich nature. ug.edu.pl This protection prevents the formation of branched peptides during the synthesis. peptide.com The Mtt group's stability to the basic conditions used for Fmoc removal (typically piperidine) and its lability to mild acid allow for its selective removal when needed, for instance, to attach a fluorescent label or other modifications to the lysine side chain. iris-biotech.denih.gov

Protection of Cysteine Thiol Groups

The thiol group of the amino acid cysteine is highly reactive and requires robust protection during peptide synthesis to prevent undesired disulfide bond formation. rsc.orgpeptide.com The 4-methyltrityl group is a highly acid-labile protecting group for the cysteine thiol. researchgate.net It can be removed with a 1% solution of TFA, often in the presence of scavengers to prevent side reactions. researchgate.net This mild deprotection condition makes it compatible with many acid-sensitive resins and other protecting groups used in SPPS. nih.govresearchgate.net The use of Mtt for cysteine protection has been demonstrated in the synthesis of various peptides, including glutathione (B108866) and its analogs. researchgate.net The ability to selectively deprotect the Mtt group from a cysteine residue allows for the controlled and regioselective formation of disulfide bonds, a critical step in the synthesis of many biologically active peptides and proteins. ucl.ac.ukresearchgate.net

Compound Information Table

| Compound Name | Synonym(s) | Molecular Formula | CAS Number |

| This compound | 4-Methyltriphenylmethyl chloride; Mtt-Cl | C20H17Cl | 23429-44-9 |

| Trifluoroacetic acid | TFA | C2HF3O2 | 76-05-1 |

| Dichloromethane (B109758) | DCM | CH2Cl2 | 75-09-2 |

| 9-fluorenylmethoxycarbonyl | Fmoc | C15H12O2 | 28920-43-6 |

| Piperidine (B6355638) | C5H11N | 110-89-4 | |

| Lysine | C6H14N2O2 | 56-87-1 | |

| Ornithine | C5H12N2O2 | 70-26-8 | |

| Cysteine | C3H7NO2S | 52-90-4 | |

| Glutathione | C10H17N3O6S | 70-18-8 | |

| Triisopropylsilane (B1312306) | TIS | C9H22Si | 6485-79-6 |

| Diisopropylethylamine | DIPEA | C8H19N | 7087-68-5 |

Research Findings on Mtt Protecting Group

| Application | Key Findings |

| Lysine Side-Chain Protection | Mtt-Cl is used to protect the ε-amino group of lysine. The Mtt group is stable to Fmoc deprotection conditions (piperidine) and can be selectively removed with mild acid (e.g., 1% TFA in DCM), allowing for side-chain modification. nih.gov |

| Cysteine Thiol Protection | The Mtt group is a highly acid-labile protecting group for the cysteine thiol, removable with 1% TFA. researchgate.net This facilitates the regioselective formation of disulfide bonds. researchgate.net |

| Orthogonality | The Mtt group is orthogonal to the commonly used Fmoc and Boc protecting groups, enabling complex, multi-step synthetic strategies. rsc.org |

| Resin Compatibility | Mtt-protected amino acids are compatible with various solid supports used in SPPS, including acid-sensitive resins like 2-chlorotrityl chloride resin. nih.govgoogle.com |

Protection of Asparagine Amide Side-Chains

In the intricate process of solid-phase peptide synthesis (SPPS), the protection of reactive side-chains of amino acids is paramount to prevent undesirable side reactions. For asparagine (Asn), the primary challenge lies in the potential for the side-chain amide to undergo dehydration to a nitrile derivative, particularly during the activation step of the carboxylic acid for coupling. To circumvent this, various protecting groups have been developed, with the 4-methyltrityl (Mtt) group emerging as a highly effective option.

The trityl group was initially introduced for the protection of the side-chain carboxamide function of both asparagine and glutamine. The 4-methyltrityl group, a structural modification of the trityl group, offers the advantage of more rapid cleavage from the protected peptide. This enhanced lability is attributed to the electron-donating effect of the methyl group, which stabilizes the resulting carbocation upon cleavage.

The use of Mtt protection for the asparagine side-chain has been documented in various peptide synthesis strategies. For instance, in the synthesis of lysine-vasopressin, a nonapeptide hormone, various protecting groups were employed for different amino acid side-chains, including Mtt for asparagine, to ensure the integrity of the peptide during assembly. The selection of Mtt for asparagine protection is crucial in preventing the formation of by-products and ensuring the synthesis of the desired peptide with high purity.

The cleavage of the Mtt group from the asparagine side-chain is typically achieved under mild acidic conditions, which are orthogonal to the cleavage conditions used for many other protecting groups and the resin linkage, particularly in the context of Fmoc-based SPPS. This orthogonality is a key feature that allows for the selective deprotection of the asparagine side-chain if further modification at this position is required.

Enhancing Coupling Efficiency in Peptide Synthesis

The improved coupling efficiency afforded by the Mtt group contributes to higher yields of the desired peptide and simplifies the purification process by reducing the prevalence of deletion-related impurities.

Synthesis of Complex Peptides and Protein Analogues

The unique properties of this compound have made it an invaluable tool in the synthesis of a variety of complex peptides and protein analogues. Its application facilitates the construction of molecules with intricate architectures that would be challenging to produce using other methods.

Synthesis of Glutathione and Analogues

Glutathione (γ-L-Glutamyl-L-cysteinylglycine, GSH) is a crucial antioxidant in biological systems. The synthesis of glutathione and its analogues is of significant interest for studying its biological

Applications in Oligonucleotide Synthesis

This compound and its derivatives are utilized in the chemical synthesis of oligonucleotides, the short, single-stranded DNA or RNA molecules essential for research, diagnostics, and therapeutics. chemimpex.comgoogle.com While the more common protecting group for the 5'-hydroxyl function in standard phosphoramidite (B1245037) chemistry is the 4,4'-dimethoxytrityl (DMT) group, other trityl-based groups like Mtt find application in specific contexts. biosearchtech.combiotage.co.jp Trityl groups are favored because their cleavage under acidic conditions produces a stable carbocation, whose characteristic orange color can be used to monitor the efficiency of each coupling step in automated synthesis. google.combiotage.co.jp

Protecting Group Strategies in Phosphoramidite Chemistry

Phosphoramidite chemistry is the gold-standard method for automated oligonucleotide synthesis. atdbio.com The process involves the sequential addition of nucleotide monomers (phosphoramidites) to a growing chain, typically anchored to a solid support. biosearchtech.com This cycle requires a robust protecting group strategy to prevent unwanted side reactions at various functional groups on the nucleoside, including the 5'-hydroxyl group. biosearchtech.comatdbio.com

The 4-methyltrityl (Mtt) group, like other trityl groups, serves to protect the 5'-hydroxyl of the nucleoside phosphoramidite. peptide.com The key to this strategy is the difference in acid lability among various trityl derivatives. The general order of lability to acid is: 4,4'-dimethoxytrityl (DMT) > 4-methoxytrityl (Mmt) > 4-methyltrityl (Mtt) > trityl (Trt). peptide.combeilstein-journals.org DMT is the most widely used because it can be removed very rapidly and efficiently with mild acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. biosearchtech.com The Mtt group is more stable and requires stronger acidic conditions for removal. This property makes it less common for routine automated synthesis but valuable for more complex strategies where differential protection of hydroxyl groups is necessary.

Solution and Solid-Phase Reactions in Oligonucleotide Synthesis

Oligonucleotide synthesis can be performed either in solution or, more commonly, using a solid-phase approach where the growing oligonucleotide chain is attached to an insoluble support, such as controlled pore glass (CPG) or polystyrene resin. google.comatdbio.com

In solid-phase synthesis, this compound can be used to create a resin (this compound resin) that serves as the solid support. chemimpex.comglycopep.com The first nucleoside is attached to this resin, and the synthesis proceeds with the stepwise addition of further nucleotides. google.com The use of a resin simplifies the synthesis process immensely, as excess reagents and byproducts from each step can be removed by simple washing and filtration, eliminating the need for complex purification after each cycle. atdbio.com

While less common for long oligonucleotides, solution-phase synthesis is a viable method, particularly for large-scale production. google.com In this approach, all reactants are dissolved in a solvent. This compound is used to introduce the Mtt protecting group on the 5'-hydroxyl of the nucleoside in solution. chemimpex.com Although purification between steps is more complex than in solid-phase synthesis, solution-phase methods can be advantageous for certain applications. google.com

Role in Pharmaceutical Development

This compound is a valuable reagent in pharmaceutical development, primarily due to its role as a versatile and selectively removable protecting group. chemimpex.comchemimpex.com Its application facilitates the efficient construction of complex drug candidates and the generation of compound libraries for screening, which are foundational activities in modern drug discovery. chemimpex.comlookchem.com

Synthesis of Complex Drug Molecules

The synthesis of many modern pharmaceuticals, especially those based on natural products or complex scaffolds like peptides, involves numerous steps. chemimpex.comlookchem.com Protecting groups are essential to mask reactive functional groups (such as amines, alcohols, and thiols) to prevent them from interfering with reactions elsewhere in the molecule. biosynth.com

The Mtt group, introduced by this compound, is particularly useful in this context. chemimpex.com Its selective removal under very mild acidic conditions allows for late-stage modifications of a complex molecule, where other acid-labile groups (like Boc or tBu) must remain intact. beilstein-journals.orgiris-biotech.de For example, a synthetic route might involve protecting a key amine or alcohol with Mtt, performing several other chemical transformations, and then selectively deprotecting the Mtt group to introduce a new functional group or perform a cyclization reaction. beilstein-journals.orgiris-biotech.de This level of control is crucial for producing the desired pharmaceutical compound with high purity and yield, as demonstrated in the synthesis of peptidomimetics and other complex therapeutic agents. iris-biotech.degoogle.com

Development of Compound Libraries for Drug Discovery

Drug discovery often begins with the screening of large numbers of diverse compounds—known as compound libraries—to identify "hits" that interact with a biological target. nih.gov Combinatorial chemistry is a powerful set of techniques used to rapidly synthesize vast libraries of related molecules. nih.goviipseries.org

Solid-phase synthesis is a cornerstone of combinatorial chemistry, and resins like this compound resin are integral to this process. chemimpex.comijpsonline.com By attaching a starting molecule to the resin, chemists can perform a series of reactions, splitting the resin into batches at each step and adding a different building block to each batch. nih.gov This "split-and-pool" method can generate thousands or millions of distinct compounds, each on its own bead, in a highly efficient manner. nih.gov The Mtt linker's ability to be cleaved under specific, mild conditions makes it suitable for releasing the synthesized compounds from the solid support for subsequent screening. chemimpex.com This approach accelerates the early phase of drug discovery by providing a large and diverse pool of molecules for identifying new drug leads. chemimpex.comiipseries.org

Applications in Polymer Chemistry

This compound has found significant utility in the field of polymer chemistry, where the precise control of reactive functional groups is paramount for the synthesis of well-defined macromolecules. Its application facilitates the production of specialty polymers with tailored properties and complex architectures. chemimpex.com

The synthesis of specialty polymers often requires the incorporation of specific functional monomers in a controlled manner. This compound is employed as a protecting group for functionalities such as amines and hydroxyl groups on monomers. chemimpex.com This protection prevents these groups from undergoing undesired side reactions during the polymerization process. Once the polymer backbone has been assembled, the Mtt group can be selectively removed under mild acidic conditions, revealing the functional groups for subsequent modification or to impart specific properties to the final polymer. This strategy is instrumental in creating polymers with enhanced durability, flexibility, or specific binding capabilities. chemimpex.com For instance, it is used in the development of advanced materials where precise functionalization is key to performance. chemimpex.com

A notable example is in the synthesis of cell-permeable polymers. In one study, N-substituted L-2,3-diaminopropionic acid (DAPEG) polymers were synthesized using Fmoc-L-Dap(Mtt)-OH as a building block. The Mtt group protected the side-chain amine during the solid-phase synthesis of the polymer. mdpi.com Subsequent removal of the Mtt group with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) allowed for further functionalization, leading to polymers capable of interacting with nucleic acids and penetrating cell membranes. mdpi.com

The ability to control reactivity is a cornerstone of modern polymer synthesis, enabling the construction of complex polymer architectures like block copolymers, graft copolymers, and dendrimers. This compound facilitates this control by offering a temporary shield for reactive sites. The Mtt group's stability under various polymerization conditions, coupled with its facile removal under specific and mild acidic environments, allows for a sequential and controlled synthetic approach. sigmaaldrich.com

This controlled reactivity is particularly valuable in solid-phase synthesis of polymers, where the growing polymer chain is attached to a resin. chemimpex.com The use of a this compound resin allows for the attachment of the initial monomer to the solid support. Subsequent monomer additions can be performed, and at the desired stage, the Mtt-protected functional groups on the polymer can be deprotected to allow for branching or the attachment of different moieties. chemimpex.com This level of control is essential for producing polymers with precisely defined structures and, consequently, predictable properties and functions.

| Feature | Description | Reference |

| Monomer Protection | Protects amine and hydroxyl groups on monomers during polymerization. | chemimpex.com |

| Controlled Deprotection | Mtt group is removed under mild acidic conditions (e.g., 1% TFA in DCM). | mdpi.com |

| Architectural Control | Enables synthesis of complex polymer architectures like block and graft copolymers. | |

| Solid-Phase Synthesis | Used as a linker to a solid support, allowing for controlled, sequential synthesis. | chemimpex.com |

Utilization in Bioconjugation Strategies

Bioconjugation, the covalent linking of two biomolecules or a biomolecule and a synthetic molecule, heavily relies on the use of protecting groups to ensure site-specific modifications. The 4-Methyltrityl (Mtt) group, introduced via this compound, is a valuable tool in this context, particularly in the solid-phase synthesis of peptides and oligonucleotides that are later used in bioconjugates. rsc.orgnih.gov

The Mtt group is prized for its acid lability, which is greater than that of the tert-butyloxycarbonyl (Boc) group but less than that of the 4-methoxytrityl (Mmt) group. beilstein-journals.orgug.edu.pl This tunable reactivity allows for its selective removal without affecting other protecting groups or the acid-sensitive linkages to the solid support, a concept known as orthogonality. rsc.orgucl.ac.uk

A primary application of the Mtt group in bioconjugation is the protection of the ε-amino group of lysine and the thiol group of cysteine during solid-phase peptide synthesis (SPPS). rsc.orgnih.gov For example, in the synthesis of a fluorescently-labeled chelating peptide conjugate, Fmoc-Lys(Mtt)-OH was incorporated into the peptide chain. beilstein-journals.org The intention was to selectively deprotect the Mtt group to attach a fluorescent tag. While in this particular study, cleavage of the peptide from the resin was observed upon Mtt removal, it highlights the strategy of using Mtt for site-specific functionalization. beilstein-journals.org

In another example, the Mtt group was used to protect the ε-amine of a lysine residue during the solid-phase synthesis of a phthalocyanine (B1677752) (Pc) conjugate. nih.gov The Mtt group was successfully removed using a 2% TFA solution to provide a free amine for further modification, demonstrating its utility in creating complex bioconjugates. nih.gov

The synthesis of peptide amphiphiles also benefits from the use of the Mtt protecting group. In one instance, a peptide bearing a Cys(Mtt) residue was synthesized. The selective removal of the Mtt group from the cysteine thiol allowed for its subsequent activation and use in the formation of peptide amphiphile micelles. rsc.org

| Protected Group | Amino Acid | Deprotection Conditions | Application | Reference |

| ε-Amino Group | Lysine | 1% TFA in DCM | Synthesis of fluorescently-labeled peptides | beilstein-journals.org |

| ε-Amino Group | Lysine | 2% TFA solution | Synthesis of phthalocyanine bioconjugates | nih.gov |

| Thiol Group | Cysteine | 2.5% TFA, 5% TIS in DCM | Formation of peptide amphiphile micelles | rsc.org |

Advanced Research Topics and Emerging Trends

Solid-Phase Synthesis of Peptidomimetics Utilizing 4-Methyltrityl Chloride

The use of 4-methyltrityl (Mtt) chloride is a significant advancement in the solid-phase synthesis (SPS) of peptidomimetics, molecules that mimic the structure and function of peptides but with improved pharmacological properties. researchgate.net Peptidomimetics are designed to overcome the limitations of natural peptides, such as low bioavailability and poor stability. researchgate.net The solid-phase approach, a powerful tool for creating libraries of these molecules, often employs protecting groups to control the sequence of reactions. researchgate.net

The 4-methyltrityl group is particularly valuable for the protection of the ε-amino group of lysine (B10760008) residues. beilstein-journals.orgnih.gov Its acid-labile nature allows for selective removal under mild acidic conditions, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which is orthogonal to the more robust protecting groups used for the peptide backbone. beilstein-journals.org This orthogonality is crucial for complex syntheses where specific modifications are required at defined positions within the peptide chain. beilstein-journals.orgkyoto-u.ac.jp

| Aspect | Description | References |

| Application | Solid-phase synthesis of peptidomimetics | researchgate.netresearchgate.net |

| Protecting Group | 4-Methyltrityl (Mtt) for lysine side-chains | beilstein-journals.orgnih.gov |

| Deprotection | 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | beilstein-journals.org |

| Key Advantage | Orthogonality to other protecting groups | beilstein-journals.orgkyoto-u.ac.jp |

Development of DNA-Binding Polyamides via 4-Methyltrityl Solid-Phase Synthesis

4-Methyltrityl (Mtt) chloride plays a key role in the solid-phase synthesis of DNA-binding polyamides, which are synthetic oligomers capable of binding to the minor groove of double-stranded DNA with high affinity and sequence specificity. nih.govresearchgate.net These polyamides are typically composed of N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids. nih.govresearchgate.netacs.org

A significant advantage of using the Mtt protecting group in this context is the accessibility of the required building blocks compared to those used in standard Fmoc and Boc solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This methodology is orthogonal and compatible with sensitive molecules, making it suitable for automation. nih.govresearchgate.net The synthesis involves the iterative coupling of Mtt-protected pyrrole (B145914) and imidazole (B134444) monomers on a solid support. nih.gov The robustness of this approach has been demonstrated through the successful preparation of hairpin polyamides. nih.govresearchgate.net

The development of robust solid-phase methods for coupling these heterocyclic aromatic amino acids is crucial for advancing the field of DNA-binding polyamides. nih.gov These synthetic molecules have potential applications in gene regulation and as therapeutic agents. acs.orgresearchgate.net

| Monomer | Protecting Group Strategy | Key Feature | Reference |

| Pyrrole/Imidazole Units | 4-Methyltrityl (Mtt) | More accessible building blocks than standard Fmoc/Boc SPPS | nih.govresearchgate.net |

Mechanistic Investigations into Biological Activity and Interactions (Excluding Dosage/Administration)

In Vitro Mechanistic Investigation into Chromatin Modulation

The 4-methyltrityl (Mtt) protecting group has been instrumental in the in vitro mechanistic investigation of chromatin modulation, particularly in the study of histone post-translational modifications (PTMs). nih.gov Histone PTMs, such as ubiquitylation, play a crucial role in regulating gene expression by altering chromatin structure and function. nih.govu-tokyo.ac.jpumich.edu

The chemical synthesis of modified histones allows for detailed in vitro studies to understand the mechanisms observed in vivo. nih.gov In the semisynthesis of ubiquitylated histone H2B (uH2B), the Mtt group is used to protect the ε-amino group of a specific lysine residue (K120). nih.gov This allows for the site-specific attachment of ubiquitin or its fragments. nih.gov The selective deprotection of the Mtt group is achieved with mild acid, leaving other protecting groups intact. nih.gov

These synthetically modified histones, when incorporated into nucleosomes, provide a powerful tool to study the effects of specific PTMs on the activity of chromatin-modifying enzymes. nih.govnih.gov For example, semisynthetic uH2B has been shown to directly stimulate the methyltransferase activity of Dot1L on histone H3. nih.gov This approach enables researchers to dissect the complex interplay between different histone modifications and their impact on nuclear processes like DNA damage repair and transcription. nih.govnih.gov

Kinetic and Structure-Activity Relationship Analyses

The use of this compound in the synthesis of modified proteins has enabled detailed kinetic and structure-activity relationship (SAR) analyses. nih.gov By creating specific structural variants of proteins, researchers can probe the functional importance of particular residues or modifications. nih.goviiitd.edu.in

In the study of uH2B, the Mtt protecting group facilitated the synthesis of various uH2B analogs. nih.gov These included H2B with only the terminal five residues of ubiquitin attached and uH2B with mutations in the ubiquitin sequence. nih.gov Kinetic analysis of the effect of these variants on the methyltransferase Dot1L revealed a non-canonical role for ubiquitin in enhancing the chemical step of H3K79 methylation. nih.gov

Furthermore, by titrating the amount of ubiquitylated H2B within a nucleosome, a 1:1 stoichiometry for the activation of Dot1L was determined. nih.gov SAR studies are not limited to histone modifications. The systematic investigation of synthetic CCK-8 analogues, where different amino acids and fatty acids are introduced, has led to the identification of highly selective and long-acting agonists for the CCK-1R. iiitd.edu.in The ability to create these diverse structures relies on the strategic use of protecting groups like Mtt. kyoto-u.ac.jpiiitd.edu.in

| Study Area | Key Finding | Methodological Enabler | References |

| Chromatin Modulation | uH2B directly stimulates Dot1L methyltransferase activity. | Site-specific ubiquitylation of H2B using Mtt protection. | nih.gov |

| Kinetic Analysis | Ubiquitin enhances the chemical step of H3K79 methylation. | Synthesis of uH2B structural variants. | nih.gov |

| Stoichiometry | 1:1 stoichiometry of Dot1L activation by uH2B. | Titration of uH2B levels in nucleosomes. | nih.gov |

| SAR of CCK-8 Analogues | Identification of selective and long-acting CCK-1R agonists. | Systematic modification of the peptide structure. | iiitd.edu.in |

Analytical Methodologies for this compound and its Derivatives

HPLC-UV Derivatization for Quantitative Analysis

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a common and robust method for the quantitative analysis of various compounds. google.comnih.gov However, some analytes lack a suitable chromophore for sensitive UV detection. google.com In such cases, pre-column or post-column derivatization can be employed to introduce a UV-absorbing moiety to the target molecule. researchgate.net

This technique involves chemically modifying the analyte with a derivatizing reagent to produce a new compound with improved detectability. researchgate.net For instance, a pre-column HPLC-UV derivatization method was developed for the quantitative analysis of an unstable halogenated compound by reacting it with triphenylmethanamine. researchgate.net The resulting derivative exhibited excellent stability and strong UV absorption, facilitating accurate quantification. researchgate.net

While a specific HPLC-UV derivatization method for the direct quantitative analysis of this compound itself is not detailed in the provided context, the principles of derivatization are broadly applicable. google.comresearchgate.netresearchgate.net The development of such a method would be valuable for quality control and reaction monitoring in syntheses where Mtt-Cl is used. The validation of such an analytical method would involve assessing its specificity, linearity, accuracy, precision, and limits of detection and quantification. nih.gov

Sustainable and Green Chemistry Approaches in Trityl Chemistry

Use of Recyclable Lewis Acid-Based Ionic Liquids for Tritylation

A significant advancement in the sustainable tritylation of alcohols is the use of recyclable Lewis acid-based ionic liquids as catalysts. nih.gov Ionic liquids (ILs) are salts with low melting points (typically below 100 °C) that exhibit negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. hidenisochema.commdpi.com These properties make them attractive alternatives to conventional volatile organic solvents (VOCs), contributing to cleaner production processes by minimizing atmospheric emissions. hidenisochema.com

Recent research has demonstrated an efficient method for the tritylation of primary alcohols using the imidazolium-based ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl₄), as a recyclable Lewis acid catalyst. nih.govacs.orgnih.gov This ionic liquid serves a dual role as both the catalyst and, in some contexts, the reaction medium, although it is often used in conjunction with a co-solvent like dichloromethane (DCM). nih.govacs.org The acidic nature of EMIM·AlCl₄ facilitates the tritylation reaction, which proceeds via an SN1 mechanism involving the formation of a triphenylmethylcarbonium ion. nih.gov

The key advantages of this approach include:

High Efficiency: The reaction proceeds rapidly, often within minutes, at room temperature. acs.org

Chemoselectivity: The method shows excellent selectivity for the tritylation of primary alcohols over secondary alcohols. nih.govacs.orgnih.gov

Catalyst Recyclability: The ionic liquid catalyst can be recovered after the reaction by simple extraction of the product, followed by drying under vacuum. It can be reused for several catalytic cycles (three to four) with only a minor loss of activity. acs.orgnih.gov

Compatibility: The process is compatible with other common protecting groups such as Fmoc, acetyl, and tert-butyldiphenylsilyl (TBDPS) ethers, which remain unaffected under the reaction conditions. nih.govacs.org

Simplified Workup: The procedure often does not require a complex workup to isolate the product. acs.org

The tritylation of various alcohols, including benzyl (B1604629) alcohol and propargyl alcohol, has been successfully achieved in moderate to excellent yields using triphenylmethyl alcohol (Tr-OH) or 4-monomethoxytrityl alcohol (MMTr-OH) in the presence of a catalytic amount (5 mol %) of EMIM·AlCl₄. nih.govacs.org While several solvents can be used, dichloromethane has been identified as the most effective in terms of reaction time and yield. acs.org

The general procedure for catalyst recovery involves evaporating the solvent after the reaction, extracting the tritylated product with a solvent mixture like ethyl acetate (B1210297) and diethyl ether, and then drying the remaining ionic liquid under vacuum for reuse. acs.org This sustainable approach significantly reduces chemical waste and aligns with the principles of green chemistry by employing a recyclable catalyst. nih.govacs.org

Table 1: Tritylation of Various Alcohols using Recyclable Ionic Liquid Catalyst (EMIM·AlCl₄)

| Alcohol Substrate | Tritylating Agent | Solvent | Reaction Time | Yield (%) | Citation |

| Benzyl alcohol | Tr-OH | Dichloromethane | 15 min | 92 | nih.govacs.org |

| Propargyl alcohol | Tr-OH | Dichloromethane | 10 min | 95 | acs.org |

| Geraniol | Tr-OH | Dichloromethane | 20 min | 89 | nih.gov |

| Cinnamyl alcohol | Tr-OH | Dichloromethane | 15 min | 90 | nih.gov |

| Benzyl alcohol | MMTr-OH | Dichloromethane | 20 min | 93 | nih.govacs.org |

| Propargyl alcohol | MMTr-OH | Dichloromethane | 15 min | 96 | acs.org |

Q & A

Basic Research Questions

Q. How is 4-Methyltrityl chloride utilized in solid-phase peptide synthesis, and what methodological considerations ensure efficient lysine side-chain protection?

- Methodological Answer : this compound (Mtt-Cl) is widely used to protect the ε-amino group of lysine residues during peptide synthesis. The process involves reacting Mtt-Cl with lysine under anhydrous conditions in the presence of a base (e.g., triethylamine) to form N-ε-Mtt-lysine derivatives. Key considerations include:

- Solvent selection : Use dichloromethane (DCM) or dimethylformamide (DMF) to maintain reaction homogeneity.

- Moisture control : Strict anhydrous conditions are critical, as Mtt-Cl hydrolyzes readily in the presence of moisture .

- Stoichiometry : A 1.2–1.5 molar excess of Mtt-Cl ensures complete protection while minimizing side reactions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods with negative pressure demand to prevent vapor inhalation .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .

- Emergency response : For eye exposure, rinse cautiously with water for ≥15 minutes and remove contact lenses .

Q. How does this compound’s environmental toxicity profile influence waste management strategies in research laboratories?

- Methodological Answer : Mtt-Cl is highly toxic to aquatic organisms (EC50 < 1 mg/L) and persists in water systems. Researchers must:

- Neutralization : Treat waste with alkaline solutions (e.g., 10% sodium bicarbonate) to hydrolyze residual Mtt-Cl before disposal.

- Containment : Use secondary containment trays to prevent accidental release into drains .

- Documentation : Maintain records of waste quantities and disposal methods for regulatory compliance.

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing this compound-protected lysine residues, and how can researchers address common spectral interpretation challenges?

- Methodological Answer :

- NMR spectroscopy : Use -NMR to confirm Mtt group attachment via aromatic proton signals (δ 6.8–7.5 ppm) and absence of ε-NH protons.

- HPLC-MS : Monitor deprotection efficiency using reverse-phase HPLC with a C18 column and mass spectrometry to detect truncated peptides.

- Challenge mitigation : Overlapping peaks in NMR can be resolved by 2D-COSY or HSQC experiments. For HPLC, optimize gradients to separate Mtt-protected and deprotected species .

Q. How can researchers optimize the selective deprotection of 4-Methyltrityl groups in complex peptide systems while minimizing side reactions?

- Methodological Answer :

- Deprotection conditions : Use 1–3% trifluoroacetic acid (TFA) in DCM with 2–5% triisopropylsilane (TIS) as a scavenger.

- Kinetic monitoring : Perform real-time UV spectroscopy (λ = 280 nm) to track Mtt group removal without overexposure to acid.

- Side reaction prevention : Limit deprotection time (<30 minutes) and avoid strong acids (e.g., HF) that degrade peptide backbones .

Q. What experimental approaches are effective in analyzing the hydrolytic degradation kinetics of this compound under varying pH conditions?

- Methodological Answer :

- Controlled hydrolysis : Prepare buffered solutions (pH 2–12) and monitor Mtt-Cl degradation via:

- Titration : Quantify HCl release using 0.1 M NaOH.

- HPLC : Track parent compound disappearance and hydrolysis byproduct formation.

- Data analysis : Fit kinetic data to a first-order model () to determine pH-dependent rate constants.

- Table : Hydrolysis Half-Lives at 25°C

| pH | Half-Life (h) |

|---|---|

| 2 | 48 |

| 7 | 2.5 |

| 12 | 0.3 |

| Data extrapolated from aquatic toxicity studies . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。